4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Description

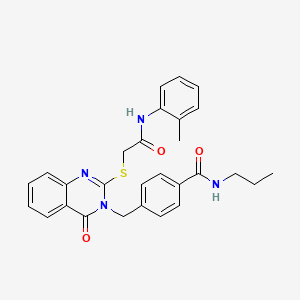

4-((4-Oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone-based compound characterized by a central 4-oxoquinazolin-3(4H)-one core linked to a benzamide moiety via a methyl group. The quinazolinone ring is substituted at the 2-position with a thioether group connected to a 2-oxoethyl chain bearing an o-tolylamino (2-methylphenylamino) substituent. This structural framework is common in carbonic anhydrase inhibitors (CAIs) and anticancer agents, where the sulfonamide or benzamide groups enhance binding to enzymatic targets .

The compound’s synthesis likely involves condensation reactions between thiol-containing quinazolinone intermediates and activated carbonyl derivatives, followed by functionalization of the benzamide group. For example, Schiff base formation and nucleophilic substitution reactions are frequently employed to introduce thioether and amide functionalities in quinazolinone derivatives .

Properties

IUPAC Name |

4-[[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S/c1-3-16-29-26(34)21-14-12-20(13-15-21)17-32-27(35)22-9-5-7-11-24(22)31-28(32)36-18-25(33)30-23-10-6-4-8-19(23)2/h4-15H,3,16-18H2,1-2H3,(H,29,34)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSWQCLIPNWAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.56 g/mol. The structure features a quinazoline core linked to a propylbenzamide moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

- Anticancer Effects : Several studies have demonstrated that quinazoline compounds can inhibit tumor cell proliferation across various cancer cell lines.

- Antibacterial and Antifungal Activities : The presence of thiazole and quinazoline rings enhances the antimicrobial properties of these compounds.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, blocking key metabolic pathways in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Interference with DNA Synthesis : Quinazoline derivatives often disrupt DNA replication, contributing to their anticancer effects.

Anticancer Activity

A study evaluating various quinazoline-thiazole hybrids found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent activity at low concentrations .

Antimicrobial Activity

Research has shown that quinazoline derivatives possess antibacterial properties. For instance, derivatives similar to the target compound were tested against bacteria such as E. coli and S. aureus, demonstrating minimum inhibitory concentrations (MICs) as low as 0.125 mg/ml .

Structure-Activity Relationship (SAR)

The structural modifications in the compound significantly influence its biological activity. For example, the introduction of different substituents on the benzamide moiety alters the binding affinity to biological targets, enhancing or diminishing its efficacy .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 | 10 μM |

| Anticancer | HT-29 | 12 μM |

| Antibacterial | E. coli | 0.125 mg/ml |

| Antibacterial | S. aureus | 0.083 mg/ml |

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically starting from simpler quinazoline derivatives. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) . The molecular formula for this compound is , with a molecular weight of 516.6 g/mol .

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. The compound has been tested against various strains of bacteria, including Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . In vitro studies have demonstrated that certain modifications to the quinazoline structure can enhance its efficacy against these pathogens. For instance, derivatives with specific substituents have shown improved antibacterial properties compared to their parent compounds .

Anticancer Potential

The compound's structure suggests potential activity against cancer cell lines. Quinazoline derivatives are known to target key pathways involved in cancer cell proliferation and survival, particularly through inhibition of the Epidermal Growth Factor Receptor (EGFR) . Studies have shown that compounds designed to interact with EGFR can lead to reduced tumor growth in various cancer models .

Case Study 1: Antimicrobial Efficacy

A study published in the GSC Biological and Pharmaceutical Sciences journal evaluated the antibacterial activity of synthesized quinazoline derivatives, including related compounds to the target molecule. The results indicated that certain derivatives exhibited higher activity against Gram-positive bacteria such as Staphylococcus aureus compared to Gram-negative strains .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | Low |

| Target Compound | High | Moderate |

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers synthesized various quinazoline-based compounds and evaluated their effects on cancer cell lines. The study found that modifications at specific positions on the quinazoline ring significantly influenced their ability to inhibit cell proliferation. The target compound showed promising results in reducing cell viability in breast cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

Substituent Impact on Activity: Aliphatic thioether groups (e.g., ethyl, piperidinyl in Compounds 2–4 ) exhibit superior CA inhibitory activity (KI = 7.1–12.6 nM) compared to aromatic benzylthio derivatives (KI = 19.3–93.6 nM). The target compound’s 2-oxoethyl-o-tolylamino group combines aliphatic and aromatic elements, suggesting intermediate potency. Electron-withdrawing groups (e.g., Cl, NO₂) on benzylthio moieties enhance CA I inhibition but reduce selectivity for cancer-associated isoforms like hCA IX .

Benzamide vs. Sulfonamide :

- The target compound’s N-propylbenzamide group differs from the sulfonamide derivatives prevalent in the evidence (e.g., Compounds 6, 21–24). Sulfonamides generally exhibit stronger CA inhibition due to zinc-binding sulfonamide groups, but benzamides may improve pharmacokinetic properties (e.g., solubility, bioavailability) .

Thermal Stability: Melting points for analogues range from 245°C to 309°C, with higher values correlating with polar substituents (e.g., sulfonamide in Compound 24 ). The target compound’s benzamide and o-tolylamino groups likely confer moderate thermal stability.

Q & A

Q. What are the common synthetic routes for synthesizing this quinazolinone-based compound?

The compound is synthesized via multi-step reactions involving:

- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with thiourea or urea under acidic conditions .

- Thioether linkage introduction : Reaction of 2-mercapto-quinazolinone intermediates with 2-chloro-N-substituted acetamides in dry acetone using anhydrous K₂CO₃ as a base (e.g., 87% yield achieved in similar compounds) .

- Benzamide functionalization : Coupling the quinazolinone-thioether intermediate with N-propylbenzamide via nucleophilic substitution or condensation . Characterization typically involves ¹H/¹³C NMR, MS, and HPLC (>98% purity validation) .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks, especially for distinguishing thioether (–S–) and amide (–CONH–) groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 500–600 range for similar derivatives) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage formation?

- Solvent selection : Dry acetone or ethanol enhances nucleophilicity of sulfur atoms in thioglycolic acid derivatives .

- Catalyst/base optimization : Anhydrous K₂CO₃ outperforms NaHCO₃ in minimizing hydrolysis side reactions .

- Temperature control : Reflux conditions (70–80°C) improve reaction kinetics without degrading heat-sensitive intermediates .

- Purity monitoring : TLC or HPLC at intermediate steps reduces byproduct accumulation (e.g., 95% yield achieved in TBHP-mediated oxidations) .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic structural analyses?

- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with 2D NMR (COSY, HSQC) to resolve ambiguities in stereochemistry.

- Computational modeling : Density Functional Theory (DFT) calculations predict bond angles/distances, aligning with experimental NMR shifts .

- Multi-technique synergy : Use IR to confirm absence of unwanted carbonyl tautomers and MS to rule out isobaric impurities .

Q. How does the thioether moiety influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Enhanced membrane permeability : The –S– group increases lipophilicity (logP >3.5), improving cellular uptake in anticancer assays .

- Target engagement : Thioether-linked derivatives show higher inhibitory activity against α-glucosidase (IC₅₀ ~12 µM) compared to ether analogs (IC₅₀ ~45 µM) .

- Metabolic stability : In vitro microsomal studies indicate slower oxidation of thioethers vs. sulfoxides, prolonging half-life .

Methodological Challenges & Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Side reactions : Scale-up increases byproduct formation (e.g., hydrolysis of chloroacetamide). Solution: Use Schlenk techniques to exclude moisture .

- Purification bottlenecks : Column chromatography becomes inefficient. Solution: Switch to recrystallization (e.g., acetic acid for thiazolidinone derivatives ).

- Yield drop : Optimize stoichiometry (e.g., 1.2:1 molar ratio of quinazolinone to chloroacetamide) .

Q. How to address low reproducibility in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.